Tert-butyl 4-{[2,2-dimethyl-1-(phenylcarbonyl)-1,2-dihydroquinolin-4-yl]methyl}piperazine-1-carboxylate
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Overview
Description
TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE is a complex organic compound that belongs to the class of quinoline derivatives This compound is known for its unique structural features, which include a quinoline core, a pyrazine ring, and a tert-butyl ester group
Preparation Methods
The synthesis of TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the quinoline core, followed by the introduction of the pyrazine ring and the tert-butyl ester group. Common reagents used in these reactions include benzoyl chloride, dimethylamine, and tert-butyl chloroformate. The reaction conditions usually involve the use of organic solvents such as dichloromethane and catalysts like triethylamine .
Chemical Reactions Analysis
TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the carbonyl groups to alcohols.
Scientific Research Applications
TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: This compound is used in the study of enzyme inhibition and as a probe for investigating biological pathways.
Mechanism of Action
The mechanism of action of TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can bind to the active site of enzymes, inhibiting their activity. The pyrazine ring may interact with other molecular pathways, modulating biological processes. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and changes in cellular signaling pathways .
Comparison with Similar Compounds
TERT-BUTYL 4-[(1-BENZOYL-2,2-DIMETHYL-1,2-DIHYDRO-4-QUINOLINYL)METHYL]TETRAHYDRO-1(2H)-PYRAZINECARBOXYLATE can be compared with other similar compounds, such as:
4-tert-Butylbenzoyl chloride: This compound shares the tert-butyl and benzoyl groups but lacks the quinoline and pyrazine rings, making it less complex and versatile.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate: This compound contains a piperazine ring instead of a quinoline core, leading to different chemical reactivity and applications.
tert-Butyl ((2,4-dioxo-1,4-dihydro-2H-benzo[d][1,3]oxazin-7-yl)methyl)carbamate: This compound has a benzo[d][1,3]oxazine ring, which imparts different biological activities compared to the quinoline and pyrazine rings.
Properties
Molecular Formula |
C28H35N3O3 |
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Molecular Weight |
461.6 g/mol |
IUPAC Name |
tert-butyl 4-[(1-benzoyl-2,2-dimethylquinolin-4-yl)methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C28H35N3O3/c1-27(2,3)34-26(33)30-17-15-29(16-18-30)20-22-19-28(4,5)31(24-14-10-9-13-23(22)24)25(32)21-11-7-6-8-12-21/h6-14,19H,15-18,20H2,1-5H3 |
InChI Key |
UPDDPJMHRLRGKS-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=C(C2=CC=CC=C2N1C(=O)C3=CC=CC=C3)CN4CCN(CC4)C(=O)OC(C)(C)C)C |
Origin of Product |
United States |
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